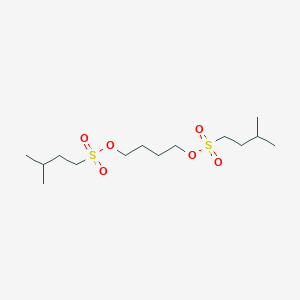
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a hydroxyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid exerts its effects involves its ability to form reversible covalent complexes with various biomolecules. This property is due to the boronic acid group’s ability to interact with diols, amino acids, and other nucleophiles . The molecular targets and pathways involved include proteasomes and other enzymes that have active site serines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenylboronic acids, such as 4-hydroxyphenylboronic acid and 3-formylphenylboronic acid . These compounds share the boronic acid functional group and phenyl ring but differ in their substituents.
Uniqueness
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
1641540-52-4 |
|---|---|
Molekularformel |
C9H11BO3 |
Molekulargewicht |
177.99 g/mol |
IUPAC-Name |
(3-cyclopropyl-4-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,11-13H,1-2H2 |
InChI-Schlüssel |
CTRYWIQCFLLUOA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)O)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)


![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)








